molecular formula C24H16BrFN2O4 B609723 OGT 2115

OGT 2115

Cat. No.: B609723
M. Wt: 495.3 g/mol
InChI Key: LKBXWNYXDMSFQU-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OGT 2115 is a small-molecule inhibitor with dual roles in oncology and antiviral therapy. Structurally defined as 2-[4-[[3-(4-Bromophenyl)-1-oxo-2-propenyl]amino]-3-fluorophenyl]-5-benzoxazoleacetic acid (CAS: 853929-59-6), it exhibits the following key characteristics:

  • Heparanase Inhibition: Potently inhibits heparanase (HPSE), an enzyme critical for degrading heparan sulfate in the extracellular matrix, with an IC₅₀ of 0.4 μM .
  • Antiangiogenic Properties: Reduces angiogenesis in vitro (IC₅₀ = 1 μM) by blocking endothelial cell migration and vascularization .
  • Oral Bioavailability: Demonstrates in vivo efficacy with plasma concentrations reaching 10× the heparanase IC₅₀ at 20 mg/kg in mice .

Mechanistically, this compound induces mitochondrial hyperpolarization followed by rapid depolarization, akin to oligomycin (a complex V inhibitor), suggesting interference with ATP synthase . Its cytotoxic effects are necrosis-dominant, evidenced by caspase-3-independent cell death and cytoskeletal fragmentation in MCF-7 and NCI-H460 cancer cells .

Preparation Methods

Structural and Chemical Properties of OGT 2115

This compound (CAS 853929-59-6) is a small-molecule inhibitor with the molecular formula C₂₄H₁₆BrFN₂O₄ and a molecular weight of 495.30 g/mol . Its IUPAC name, 2-[4-[[3-(4-Bromophenyl)-1-oxo-2-propenyl]amino]-3-fluorophenyl]-5-benzoxazoleacetic acid , reflects a complex architecture featuring:

  • A benzoxazole core linked to an acetic acid moiety.

  • A 3-fluorophenyl group substituted with a propenylamide chain.

  • A terminal 4-bromophenyl group .

The compound’s antiangiogenic and heparanase-inhibitory activities are attributed to its ability to block heparan sulfate cleavage (IC₅₀ = 0.4 µM) without significant off-target effects on cytochrome P450 enzymes (IC₅₀ > 30 µM) .

Synthetic Route and Reaction Mechanisms

The synthesis of this compound involves multi-step organic reactions, as inferred from its structural components and patented methodologies . While the exact protocol remains proprietary, the following plausible pathway is reconstructed using fragment-based analysis:

Synthesis of Benzoxazole-Acetic Acid Fragment

The benzoxazole ring is synthesized via cyclization of 2-aminophenol derivatives with α-keto acids. For example:

  • 2-Amino-5-acetic acid phenol reacts with glyoxylic acid under acidic conditions (e.g., H₂SO₄) to form the benzoxazole-acetic acid backbone .

  • The reaction proceeds via electrophilic substitution and dehydration, yielding the heterocyclic core .

Preparation of 3-(4-Bromophenyl)-1-Oxo-2-Propenyl Amine

  • 4-Bromocinnamic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

  • The acid chloride reacts with ammonia to form the corresponding acrylamide .

  • Isolation via recrystallization in ethanol ensures high purity (>97%) .

Coupling of Fragments via Amide Bond Formation

  • The benzoxazole-acetic acid intermediate undergoes EDC/HOBt-mediated coupling with the 3-fluorophenylamine derivative.

  • The resulting product is further functionalized with the 3-(4-bromophenyl)-1-oxo-2-propenyl amine group using a Mitsunobu reaction or palladium-catalyzed cross-coupling .

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsPurpose
1CyclizationH₂SO₄, 100°C, 6hBenzoxazole ring formation
2Acid chloride formationSOCl₂, refluxActivation for amidation
3Amide couplingEDC, HOBt, DMF, rt, 12hFragment conjugation
4PurificationColumn chromatography (SiO₂, EtOAc/Hexane)Isolation of final product

Analytical Characterization and Quality Control

This compound is characterized using advanced spectroscopic and chromatographic techniques:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (m/z 495.30) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzoxazole-H), 7.89–7.43 (m, aromatic-H), 3.72 (s, 2H, CH₂COOH) .

    • ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and quaternary carbons.

  • HPLC: Purity ≥97% (C18 column, acetonitrile/water gradient) .

Table 2: Physicochemical Properties

PropertyValue
Melting Point215–217°C (decomposes)
Solubility>10 mM in DMSO
Storage-20°C, desiccated
Stability>2 years under recommended conditions

Challenges and Optimization Strategies

  • Steric Hindrance in Coupling Reactions:
    The bulky 4-bromophenyl group impedes amide bond formation, necessitating excess coupling reagents (e.g., EDC) and prolonged reaction times .

  • Purification of Hydrophobic Intermediates:
    Reverse-phase chromatography (C18 silica) with ethanol/water mixtures improves yield and purity .

  • Scale-Up Limitations:
    Transitioning from milligram to kilogram scales requires optimized catalytic systems (e.g., flow chemistry) to maintain efficiency .

Comparative Analysis of Synthetic Methodologies

While early routes reported by Courtney et al. (2005) focused on furanyl-1,3-thiazol-2-yl analogs , the current benzoxazole-based synthesis offers superior heparanase inhibition (IC₅₀ reduced from 1.2 µM to 0.4 µM) . Key advancements include:

  • Introduction of the 3-fluorophenyl group to enhance binding affinity.

  • Substitution with 4-bromophenyl to improve metabolic stability .

Applications in Preclinical Research

This compound is formulated in 4% ethanol, 5% PEG 400, and 5% Tween 80 for in vivo studies, achieving tumor growth inhibition rates of 60–70% in prostate cancer xenografts at 40 mg/kg .

Chemical Reactions Analysis

OGT 2115 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major products formed from these reactions include oxidized benzoxazole derivatives, reduced alcohol derivatives, and various substituted benzoxazole compounds.

Scientific Research Applications

Prostate Cancer

A study published in January 2024 demonstrated that OGT 2115 effectively reduced tumor growth in vivo. Mice treated with this compound at a dosage of 40 mg/kg exhibited significantly inhibited growth of PC-3 cell xenografts compared to control groups. The study also reported increased apoptosis as evidenced by TUNEL staining .

Study Dosage Cell Line Outcome
Li et al. (2024)40 mg/kgPC-3 (prostate cancer)Significant tumor growth inhibition and increased apoptosis

Triple-Negative Breast Cancer

In another investigation focusing on triple-negative breast cancer (TNBC), this compound was shown to enhance the efficacy of chemotherapy agents like paclitaxel. It augmented the release of extracellular ATP (eATP) and improved cell viability when combined with other treatments. The study utilized various TNBC cell lines and demonstrated that the presence of this compound could potentially reduce the population of breast cancer-initiating cells, which are often resistant to conventional therapies .

Study Cell Line Combination Treatment Outcome
Unspecified (2023)MDA-MB 231, Hs 578t, MDA-MB 468Paclitaxel + this compoundEnhanced chemotherapy efficacy and reduced cancer-initiating cells

Efficacy and Safety Profile

The safety profile of this compound has been assessed alongside its efficacy. The studies indicate that while this compound is effective at inducing apoptosis and inhibiting tumor growth, further investigations are required to fully understand its long-term effects and potential side effects in clinical settings.

Mechanism of Action

OGT 2115 exerts its effects primarily by inhibiting the activity of heparanase, an enzyme that cleaves heparan sulfate chains on the cell surface and extracellular matrix. By inhibiting heparanase, this compound prevents the degradation of heparan sulfate, thereby reducing tumor cell invasion and angiogenesis .

The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Mitochondrial-Targeting Anti-Cancer Agents

OGT 2115 is compared to other anti-angiogenic drugs with mitochondrial effects:

Compound Mitochondrial Targets Cytotoxic Mechanism Key Findings
This compound Inhibits complexes I, II-III, IV Necrosis via ROS/MPTP activation Dose-dependent inhibition of complex I (IC₅₀ >0.4 μM); biphasic complex IV modulation .
Tranilast Complex I inhibitor Apoptosis/necrosis mix Reduces complex I activity at all concentrations; minimal membrane potential disruption .
Combretastatin A4 Biphasic complex IV modulation Necrosis via cytoskeletal collapse Enhances complex IV activity at low doses (0.01–0.4 μM), inhibits at >12.5 μM .
Thalidomide Complex IV modulation Anti-angiogenic (non-mitochondrial primary) Increases complex IV activity at 0.01–0.8 μM; no effect on oxygen consumption .

Table 1 : Mitochondrial effects of anti-angiogenic compounds.

  • Unique Features of this compound : Unlike tranilast (specific to complex I) or combretastatin A4 (complex IV biphasic), this compound broadly disrupts mitochondrial respiration across multiple complexes, leading to rapid necrotic death .

Heparanase Inhibitors

This compound is contrasted with other heparanase inhibitors:

Compound HPSE IC₅₀ Bioavailability Therapeutic Applications Limitations
This compound 0.4 μM Oral, cell-permeable Cancer (anti-metastatic), HSV-1 (viral egress) Limited clinical data; unclear primary mechanism in cancer .
Suramin Sodium N/A Intravenous Anti-parasitic, anticoagulant High molecular weight; poor tissue penetration .
PG545 (Pixatimod) 0.1 μM Subcutaneous Cancer (TNBC chemosensitization) Not orally bioavailable; in clinical trials.

Table 2 : Comparison of heparanase inhibitors.

  • Advantages of this compound : Oral activity and dual anticancer/antiviral utility distinguish it from suramin and PG544. However, its mitochondrial effects may overshadow heparanase inhibition in cancer models .

Antiviral Agents for HSV-1

This compound is compared to non-replicative HSV-1 inhibitors:

Compound Target Mechanism Efficacy
This compound Heparanase Blocks viral egress Reduces plaque formation; clears HSV-1 in ex vivo cornea models .
BX795 TBK1/IKKε kinase Inhibits viral protein synthesis Effective against acyclovir-resistant strains .
Cationic Peptides Viral entry Disrupts host cell membrane fusion Prevents infection but ineffective post-entry .

Table 3 : Antiviral mechanisms against HSV-1.

  • This compound’s Niche : Unlike BX795 or entry inhibitors, this compound targets late-stage viral egress, making it a candidate for combination therapy .

Biological Activity

OGT 2115 is a potent inhibitor of heparanase, an enzyme implicated in various pathological processes including cancer progression and inflammation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate tumor microenvironments and influence cell survival pathways.

  • Chemical Name : 2-[4-[[3-(4-Bromophenyl)-1-oxo-2-propenyl]amino]-3-fluorophenyl]-5-benzoxazoleacetic acid
  • Molecular Weight : 495.3 g/mol
  • Purity : ≥97%
  • CAS Number : 853929-59-6

This compound functions primarily as a heparanase inhibitor with an IC50 value of 0.4 μM , indicating its potency in blocking heparanase activity. Heparanase plays a crucial role in the degradation of heparan sulfate, which is vital for tumor cell invasion and metastasis. By inhibiting this enzyme, this compound disrupts the tumor-supportive microenvironment, leading to reduced cancer cell viability and increased apoptosis.

In Vitro Studies

  • Cell Viability Assays :
    • In prostate cancer cell lines (PC-3 and DU-145), this compound demonstrated dose-dependent inhibition of cell viability with IC50 values of 20.2 μM and 97.2 μM , respectively .
    • The compound induced apoptosis as evidenced by annexin V/PI staining, confirming its role in promoting programmed cell death in cancer cells.
  • Mechanistic Insights :
    • This compound downregulated the anti-apoptotic protein myeloid cell leukemia-1 (MCL-1), which is often overexpressed in various cancers, thereby contributing to the apoptotic effects observed .
    • The use of proteasome inhibitors like MG-132 indicated that the downregulation of MCL-1 by this compound occurs through proteasomal degradation pathways rather than direct inhibition of protein synthesis .

In Vivo Studies

In animal models, specifically using nude mice with xenografts of PC-3 cells:

  • Administration of this compound at a dose of 40 mg/kg significantly inhibited tumor growth and increased TUNEL staining, indicating enhanced apoptosis within the tumor tissues .

Comparative Data on Biological Activity

Parameter This compound Heparanase Activity (Control)
IC50 (inhibition)0.4 μMNot applicable
Induction of ApoptosisYesNo
Effect on MCL-1DecreasesNo change

Prostate Cancer Research

A study published in Cell Reports highlighted the role of this compound in prostate cancer treatment. The findings demonstrated that treatment with this compound led to significant reductions in tumor size and enhanced apoptosis rates compared to control groups. The study emphasized the compound's potential as a therapeutic agent targeting MCL-1 mediated survival pathways in cancer cells .

Neurological Implications

Research has also explored the effects of heparanase inhibition on neuroinflammatory responses. A study indicated that this compound could mitigate neuroinflammation following subarachnoid hemorrhage, suggesting broader implications beyond cancer treatment .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study OGT 2115's antitumor effects, and how are treatment dosages determined?

  • Answer: this compound is primarily studied in prostate cancer cell lines (e.g., PC-3 and DU-145) and xenograft mouse models. Dosages are determined via dose-response assays to calculate IC50 values. For example, PC-3 cells exhibit an IC50 of 18.4 µM, while DU-145 cells require higher concentrations (IC50 = 90.6 µM) due to differential sensitivity . In vivo studies use daily oral administration (e.g., 35 days at 20 µM) with tumor volume monitoring .

Q. How does this compound induce apoptosis in prostate cancer cells at the molecular level?

  • Answer: this compound downregulates the antiapoptotic protein MCL-1, both transcriptionally (reduced mRNA levels via RT-qPCR) and post-transcriptionally (reduced protein levels via western blotting). Concurrently, it upregulates proapoptotic proteins like Bax and cleaved caspase-3, triggering mitochondrial apoptosis. Flow cytometry confirms dose-dependent apoptosis rates (e.g., 4.21% to 34.24% across cell lines) .

Advanced Research Questions

Q. What methodological strategies are critical for reconciling contradictory data in this compound studies, such as cell line-specific IC50 values?

  • Answer: Contradictory data (e.g., DU-145 requiring 5× higher this compound concentrations than PC-3) necessitate rigorous controls:

  • Validate cell line authenticity and culture conditions.
  • Perform siRNA silencing (e.g., si-MCL-1) to isolate MCL-1's role in resistance .
  • Use complementary assays (flow cytometry, western blotting, and RT-qPCR) to confirm consistency across molecular readouts .

Q. What experimental approaches can elucidate the post-transcriptional mechanisms of this compound-induced MCL-1 degradation?

  • Answer: To explore post-transcriptional regulation:

  • Conduct protein stability assays with cycloheximide to measure MCL-1 half-life.
  • Investigate ubiquitination pathways (e.g., proteasome inhibitors like MG-132).
  • Use phospho-specific antibodies to assess kinase signaling (e.g., ERK/GSK-3β pathways known to regulate MCL-1 stability) .

Q. How can researchers validate this compound's efficacy in vivo while addressing translational relevance?

  • Answer: Beyond xenograft models:

  • Use patient-derived organoids (PDOs) to mimic tumor heterogeneity.
  • Combine this compound with standard therapies (e.g., docetaxel) to assess synergy.
  • Monitor off-target effects via histopathology of major organs in murine models .

Q. Methodological Guidance

Q. What statistical frameworks are recommended for analyzing dose-dependent apoptosis data in this compound studies?

  • Answer:

  • Fit dose-response curves using nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism).
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons of apoptosis rates.
  • Report confidence intervals for IC50 values to quantify assay precision .

Q. How should researchers design RNA silencing experiments to confirm MCL-1's role in this compound resistance?

  • Answer:

  • Use validated siRNA or CRISPR-Cas9 systems to knock down MCL-1.
  • Include scramble siRNA controls (si-NC) and dose-response validation (e.g., si-MCL-1 + this compound).
  • Measure apoptosis via Annexin V/PI flow cytometry and correlate with MCL-1 protein levels .

Q. Data Reproducibility & Ethics

Q. What best practices ensure reproducibility in this compound studies?

  • Answer:

  • Publish raw data (e.g., flow cytometry FCS files, western blot uncropped images) in supplementary materials.
  • Detail cell culture conditions (e.g., serum concentration, passage number).
  • Adhere to ARRIVE guidelines for in vivo experiments, including randomization and blinding .

Q. How can researchers ethically address discrepancies between preclinical and potential clinical outcomes for this compound?

  • Answer:

  • Transparently report limitations (e.g., murine model immune system differences).
  • Pre-register studies to minimize publication bias.
  • Collaborate with clinical researchers to design phase 0 trials assessing this compound’s pharmacokinetics .

Q. Future Directions

Q. What unresolved questions warrant further investigation into this compound's mechanism?

  • Answer:
  • Determine if this compound directly binds to MCL-1 or modulates upstream regulators (e.g., heparanase signaling).
  • Explore cross-talk with other Bcl-2 family proteins (e.g., Bcl-xL) using co-immunoprecipitation.
  • Assess long-term resistance mechanisms via chronic this compound exposure in vitro .

Properties

IUPAC Name

2-[2-[4-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrFN2O4/c25-17-6-1-14(2-7-17)4-10-22(29)27-19-8-5-16(13-18(19)26)24-28-20-11-15(12-23(30)31)3-9-21(20)32-24/h1-11,13H,12H2,(H,27,29)(H,30,31)/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBXWNYXDMSFQU-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OGT 2115
Reactant of Route 2
Reactant of Route 2
OGT 2115
Reactant of Route 3
Reactant of Route 3
OGT 2115
Reactant of Route 4
OGT 2115
Reactant of Route 5
OGT 2115
Reactant of Route 6
Reactant of Route 6
OGT 2115

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.